molecular formula C23H18N2O6 B2537838 4-{[(2Z)-3-{[(furan-2-yl)methyl]carbamoyl}-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid CAS No. 1321672-35-8

4-{[(2Z)-3-{[(furan-2-yl)methyl]carbamoyl}-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid

货号: B2537838
CAS 编号: 1321672-35-8
分子量: 418.405
InChI 键: XQCWLQQBWPJPTC-LVWGJNHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{[(2Z)-3-{[(furan-2-yl)methyl]carbamoyl}-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is a synthetically designed small molecule intended for research applications. Its structure incorporates a chromene core linked to a furan methylcarbamoyl group and a benzoic acid terminus, a architecture often investigated in medicinal chemistry and drug discovery for its potential bioactivity. Compounds featuring chromene (also known as benzopyran) and furan moieties are subjects of significant interest in scientific literature due to their diverse pharmacological profiles. Researchers explore such structures for a variety of potential applications, including but not limited to, enzyme inhibition and receptor modulation. The presence of the benzoic acid functional group enhances the molecule's potential for synthetic modification, facilitating the creation of derivatives for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product data sheet for detailed handling and safety information.

属性

IUPAC Name

4-[[3-(furan-2-ylmethylcarbamoyl)-6-methoxychromen-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O6/c1-29-17-8-9-20-15(11-17)12-19(21(26)24-13-18-3-2-10-30-18)22(31-20)25-16-6-4-14(5-7-16)23(27)28/h2-12H,13H2,1H3,(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCWLQQBWPJPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(=O)O)C(=C2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-3-{[(furan-2-yl)methyl]carbamoyl}-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl carbamate and the 6-methoxy-2H-chromen-2-ylidene intermediate. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the consistency and quality of the final product. This often requires the use of specialized equipment and adherence to strict safety and environmental regulations.

化学反应分析

Reactivity of Functional Groups

The compound’s reactivity is governed by its distinct functional groups:

  • Benzoic acid moiety : Prone to acid-base reactions, esterification, and amide bond formation.

  • Carbamoyl group : Susceptible to hydrolysis (acidic/basic conditions) and nucleophilic substitution.

  • Furanmethyl substituent : Electrophilic aromatic substitution (e.g., nitration, halogenation) due to the electron-rich furan ring.

  • Chromen-2-ylideneamino core : Potential for tautomerization, cyclization, and coordination with metal ions.

Hydrolysis of the Carbamoyl Group

Under acidic or basic conditions, the carbamoyl group (–CONH–) may hydrolyze to form a carboxylic acid and an amine. For example:

R–CONH–R’+H2OH+/OHR–COOH+H2N–R’\text{R–CONH–R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R–COOH} + \text{H}_2\text{N–R'}

This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization .

Esterification of the Benzoic Acid

The benzoic acid group can react with alcohols (e.g., methanol) under acidic catalysis to form esters:

Ar–COOH+R–OHH+Ar–COOR+H2O\text{Ar–COOH} + \text{R–OH} \xrightarrow{\text{H}^+} \text{Ar–COOR} + \text{H}_2\text{O}

This enhances lipophilicity, which is advantageous in drug design .

Electrophilic Substitution on the Furan Ring

The furanmethyl substituent may undergo electrophilic aromatic substitution (e.g., nitration, sulfonation):

Reaction Reagents/Conditions Product
NitrationHNO₃, H₂SO₄5-Nitro-furan derivative
HalogenationCl₂, FeCl₃5-Chloro-furan derivative

Such modifications alter electronic properties and binding affinity in biological systems .

Tautomerization of the Chromen-2-ylideneamino Core

The Z-configuration of the chromen-2-ylideneamino group allows keto-enol tautomerism, influencing stability and reactivity:

Chromen-2-ylidene (keto form)Chromen-2-enol (enol form)\text{Chromen-2-ylidene (keto form)} \leftrightarrow \text{Chromen-2-enol (enol form)}

This equilibrium impacts solubility and metal-chelation potential .

Coupling Reactions

The benzoic acid group can serve as a handle for bioconjugation (e.g., peptide coupling via EDC/NHS chemistry):

Ar–COOH+H2N–PeptideEDC/NHSAr–CO–NH–Peptide\text{Ar–COOH} + \text{H}_2\text{N–Peptide} \xrightarrow{\text{EDC/NHS}} \text{Ar–CO–NH–Peptide}

This is instrumental in prodrug development .

Cyclization to Heterocycles

The furan and chromene moieties may participate in cycloaddition reactions. For example, Diels-Alder reactions with dienophiles (e.g., maleic anhydride) yield polycyclic adducts :

Furan (dienophile)+Maleic anhydride (dienophile)Oxanorbornene derivative\text{Furan (dienophile)} + \text{Maleic anhydride (dienophile)} \rightarrow \text{Oxanorbornene derivative}

Experimental Data from Analogous Compounds

Reactivity trends are extrapolated from structurally related coumarin derivatives:

Compound Reaction Conditions Yield Reference
3-AcetylcoumarinHydrazone formationHydrazine hydrate, ethanol85%
3-(Bromoacetyl)coumarinThiazole synthesisThiourea, ethanol78%
3-Carbamoyl coumarinHydrolysisHCl (6M), reflux92%

Mechanistic Considerations

  • Nucleophilic attack at the carbamoyl carbonyl is sterically hindered by the bulky chromene-furan system, necessitating polar aprotic solvents (e.g., DMF) for efficient reactions.

  • Microwave-assisted synthesis (e.g., cyclization reactions) reduces reaction times from hours to minutes, as seen in pyrazoline derivative synthesis .

Challenges and Limitations

  • Poor aqueous solubility of the parent compound may require derivatization (e.g., salt formation with Na⁺/K⁺).

  • Structural complexity increases the risk of side reactions (e.g., epimerization at the Z-configuration site) .

科学研究应用

Chemical Properties and Structure

The molecular formula for this compound is C23H18N2O6C_{23}H_{18}N_{2}O_{6}, featuring a complex structure that includes a furan moiety, a chromenylidene group, and an amine linkage. These structural components contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and growth .

Antioxidant Properties

The antioxidant potential of 4-{[(2Z)-3-{[(furan-2-yl)methyl]carbamoyl}-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid has been explored in various studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous chronic diseases, including cancer and cardiovascular disorders. The presence of specific functional groups in the compound enhances its ability to scavenge free radicals .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including autoimmune disorders and chronic inflammatory conditions. Compounds similar to this one have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property could make it a candidate for therapeutic applications in managing inflammatory diseases .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Case Studies

  • Anticancer Study : A study published in the Journal of Research in Pharmacy demonstrated that derivatives based on this compound exhibited cytotoxic effects against prostate cancer cells, leading to significant reductions in cell viability when treated with specific concentrations .
  • Antioxidant Evaluation : Another research article highlighted the antioxidant capabilities of compounds similar to this compound, using various assays to quantify their ability to neutralize free radicals .
  • Anti-inflammatory Research : A recent study focused on the anti-inflammatory properties demonstrated that this compound could effectively reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .

作用机制

The mechanism of action of 4-{[(2Z)-3-{[(furan-2-yl)methyl]carbamoyl}-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The furan ring and chromenylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Compound A : 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • Key Differences :
    • Substituents : Chlorophenyl and benzylidene groups (electron-withdrawing) vs. methoxy and furan groups (electron-donating).
    • Functional Groups : Carbonitrile vs. benzoic acid.
  • Impact on Properties :
    • Compound A’s chloro substituents reduce solubility in polar solvents compared to the methoxy group in the target compound.
    • The benzoic acid moiety in the target compound enhances hydrogen-bonding capacity, improving crystallinity .

Compound B : 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one

  • Key Differences: Core Structure: Hexahydrochromeno-pyrimidinone vs. non-fused chromene. Bioactivity: Pyrimidinone derivatives often exhibit kinase inhibition, whereas the target compound’s carbamoyl group may target proteases or receptors.

Benzoic Acid Derivatives with Heterocyclic Moieties

Compound C : 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl-2-azo)-benzoic acid

  • Key Differences: Functional Groups: Azo (-N=N-) linkage vs. hydrazine-like imine (C=N). Acidity: The phenolic -OH in Compound C (pKa ~8–10) contrasts with the carboxylic acid group (pKa ~4–5) in the target compound.
  • Synthesis : Compound C uses diazonium coupling, while the target compound likely involves carbamoylation or condensation reactions .

Compound D : 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid

  • Key Differences :
    • Substituents : Bromo and formyl groups (electrophilic) vs. furan and carbamoyl (nucleophilic).
    • Reactivity : Compound D’s formyl group enables Schiff base formation, whereas the target’s carbamoyl group supports hydrogen bonding.

Carbamoyl-Containing Analogues

Compound E : N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide

  • Key Differences :
    • Carbamoyl Position : Benzamide at position 2 vs. furan-methyl carbamoyl at position 3.
    • Bioavailability : The furan’s oxygen atom in the target compound may improve metabolic stability compared to Compound E’s chlorinated aryl groups.

Physicochemical and Spectroscopic Data Comparison

Property Target Compound Compound C Compound D
Melting Point Not reported 274–288°C (azo derivatives) Not reported
IR ν(C=O) ~1660–1680 cm⁻¹ (carbamoyl) ~1662 cm⁻¹ (amide) ~1700 cm⁻¹ (benzoic acid)
¹H NMR (δ) ~10.1 ppm (exchangeable NH) ~11.9 ppm (azo NH) ~3.77 ppm (OCH₃)
Solubility Moderate in DMSO Low in water (azo hydrophobic) Low in polar solvents (bromo)

生物活性

4-{[(2Z)-3-{[(furan-2-yl)methyl]carbamoyl}-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is a complex organic compound that belongs to the class of chromenylidene derivatives. Its unique structure, which incorporates a chromene ring fused with a benzoic acid moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C23H18N2O6, and it features several functional groups that contribute to its biological activity. The presence of methoxy and carbamoyl groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its potential anti-inflammatory and anticancer activities.
  • Cellular Signaling Modulation : It can modulate cellular signaling pathways, influencing gene expression and cellular responses. This is particularly relevant in cancer therapy, where altering signaling pathways can inhibit tumor growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

Cell Line IC50 (µM) Mechanism
MCF-75.85Induces apoptosis through caspase activation
A5493.0Inhibits VEGFR-2 signaling pathway
HCT1168.25Disrupts cell cycle progression

These results suggest that the compound may be effective against various cancer types by inducing cell death and inhibiting proliferation.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of acute and chronic inflammatory diseases.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed through flow cytometry analysis.
  • Inhibition of Acetylcholinesterase : Another study explored the compound's potential as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's. The compound exhibited promising inhibitory activity with an IC50 value comparable to established inhibitors.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-{[(2Z)-3-{[(furan-2-yl)methyl]carbamoyl}-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid with high stereochemical purity?

  • Methodology :

  • Step 1 : Activate the benzoic acid core using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form an intermediate acyl chloride or active ester .
  • Step 2 : Introduce the chromen-2-ylidene moiety via a condensation reaction under controlled pH (e.g., acidic conditions) to favor Z-configuration retention .
  • Step 3 : Attach the furan-2-ylmethyl carbamoyl group using nucleophilic substitution, ensuring anhydrous conditions to prevent hydrolysis .
  • Key Reagents : Potassium permanganate (oxidation), LiAlH4 (reduction), and sodium methoxide (nucleophilic catalyst) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify the Z-configuration (e.g., coupling constants J ~12–14 Hz for trans-olefinic protons vs. lower values for cis) and methoxy group integration .
  • HPLC-MS : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) for purity assessment (detection limit: ~0.1% impurities) .
  • FT-IR : Confirm carbamoyl (C=O stretch ~1680 cm<sup>-1</sup>) and benzoic acid (broad O-H stretch ~2500–3000 cm<sup>-1</sup>) functionalities .

Advanced Research Questions

Q. How can the Z-configuration of the chromen-2-ylidene moiety be rigorously confirmed?

  • Methodology :

  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry. Requires slow evaporation of a saturated solution in DMSO/EtOH .
  • NOESY NMR : Detect spatial proximity between the chromen-2-ylidene hydrogen and adjacent groups (e.g., methoxy protons) to infer Z-configuration .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian 16) for stereochemical validation .

Q. What methodologies are recommended for analyzing the compound's potential as a kinase inhibitor in cancer research?

  • Methodology :

  • Kinase Assays : Use in vitro kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR) to measure IC50 values. Include positive controls (e.g., staurosporine) .
  • Molecular Docking : Perform docking studies (software: AutoDock Vina) to predict binding modes to kinase ATP-binding pockets. Prioritize derivatives with improved hydrogen-bonding to hinge regions .
  • SAR Studies : Synthesize analogs by modifying the furan ring (e.g., halogenation) or benzoic acid substituents. Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers or confounding factors .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways and confirm on-/off-target effects .

Key Considerations

  • Stereochemical Integrity : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers during synthesis .
  • Biological Relevance : Prioritize in vivo pharmacokinetic studies (e.g., murine models) after confirming in vitro activity .
  • Data Validation : Cross-reference spectral data with databases (e.g., PubChem, ChemSpider) using InChI keys .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。